molecular formula C15H11FN2O2 B1399191 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid CAS No. 1316224-92-6

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid

Cat. No.: B1399191
CAS No.: 1316224-92-6
M. Wt: 270.26 g/mol
InChI Key: KIQTVOOVESWDCP-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is a fluorobenzyl-substituted indazole regioisomer that serves as a critical chemical reference standard and synthetic intermediate in advanced pharmaceutical and forensic research. This compound is of significant research interest primarily for studying the structure-activity relationships (SAR) of indazole-based compounds . The 2H-indazole regioisomer is often investigated in comparison to its more common 1H-indazole counterpart to elucidate how the position of the nitrogen alkylation affects molecular conformation, receptor binding affinity, and ultimate biological activity . Such studies are fundamental in medicinal chemistry for designing novel therapeutics and understanding pharmacological profiles. In particular, this scaffold is utilized in the synthesis and analytical characterization of complex molecules, helping researchers distinguish between regioisomers using techniques such as NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) . The presence of the 4-fluorobenzyl group at the N2 position makes it a valuable precursor in exploring a diverse array of carboxamide and ester derivatives, which have relevance in various biochemical pathways . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQTVOOVESWDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Base-mediated N-alkylation : Indazole-3-carboxylic acid or its activated form (e.g., methyl ester) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
  • Base addition : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is introduced at low temperatures (0°C) to deprotonate the indazole nitrogen.
  • Alkyl halide addition : 4-fluorobenzyl bromide or chloride is added dropwise, and the mixture is stirred at room temperature or elevated temperatures (up to reflux) for extended periods (typically 12–24 hours).

Key Points:

  • Use of strong bases like NaH ensures efficient deprotonation.
  • Reaction conditions are optimized to favor N-alkylation over O-alkylation.
  • Post-reaction, the mixture is quenched with water, extracted with organic solvents, dried, and purified via chromatography.

Hydrolysis of Ester Intermediates

In some protocols, methyl or tert-butyl esters of indazole derivatives are prepared initially and then hydrolyzed to yield the free carboxylic acid.

Procedure:

  • Hydrolysis : Ester compounds are dissolved in methanol or aqueous ethanol.
  • Base treatment : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature or slightly elevated temperatures (around 50°C).
  • Acidification : The reaction mixture is acidified with HCl to precipitate the free acid.
  • Isolation : The acid is filtered, washed, and dried.

Research Findings:

  • Hydrolysis typically yields the desired carboxylic acid in high purity and yield (up to 90%).

Amide Coupling for Functionalization

Further functionalization involves coupling reactions to introduce amide groups, often using activating agents like HBTU or EDCI in the presence of tertiary amines such as triethylamine.

Procedure:

  • Activation : Indazole-3-carboxylic acid or its derivatives are activated with HBTU in solvents like acetonitrile.
  • Coupling : Amines or amines derivatives (e.g., 4-fluorobenzylamine) are added, and the mixture is stirred at room temperature or slightly elevated temperatures.
  • Purification : The product is isolated via filtration or chromatography.

Multistep Synthesis via Aromatic Ring Functionalization

A more complex method involves constructing the indazole core via aromatic substitution and ring closure:

  • Step 1 : Formation of benzaldehyde phenylhydrazone via condensation of phenylhydrazine with benzaldehyde.
  • Step 2 : Reaction with oxalyl chloride to produce an intermediate.
  • Step 3 : Friedel-Crafts acylation with aluminum chloride to form indazole precursors.
  • Step 4 : Hydrolysis and ring rearrangement to generate the carboxylic acid.

This approach is detailed in patent literature, emphasizing the importance of controlling reaction conditions such as temperature (around 20–30°C for initial steps, reflux for cyclization) and solvent choice (dichloromethane, acetic acid).

Optimized Conditions and Data Summary

Method Key Reagents Solvent Temperature Reaction Time Yield Notes
N-Alkylation NaH or t-BuOK + 4-fluorobenzyl halide DMF 0°C to room temp 12–24 h 70–85% Requires inert atmosphere
Ester Hydrolysis NaOH or KOH Methanol/water 25–50°C 2–4 h >90% Acidify to precipitate acid
Amide Coupling HBTU + amine Acetonitrile Room temp 4–12 h 75–85% Use of tertiary amines
Aromatic Ring Functionalization Phenylhydrazine, oxalyl chloride, AlCl₃ Dichloromethane 20–30°C / Reflux 1–3 days Variable Multi-step process

Research Findings and Considerations

  • Selectivity : N-alkylation tends to favor the indazole nitrogen, but O-alkylation can occur; reaction conditions must be optimized.
  • Yield Optimization : Use of excess base and controlled addition of halogenated benzyl compounds enhances yields.
  • Purification : Chromatography and recrystallization are essential for obtaining high-purity products.
  • Scale-up : The methods have been successfully scaled from milligram to multigram quantities, with adjustments in solvent volumes and reaction times.

Chemical Reactions Analysis

Decarboxylative Radical Coupling Reactions

The carboxylic acid group participates in visible-light-driven decarboxylative coupling via radical intermediates. Under 420–425 nm irradiation with α-keto acids in MeCN/HFIP (3:1 v/v), this compound generates acyl radicals through a self-catalyzed energy transfer mechanism. Key findings include:

Table 1: Optimization of Photochemical Decarboxylation Conditions

ParameterOptimal ValueYield Impact
SolventMeCN:HFIP (3:1)Maximizes radical stability
Light Source420–425 nm LEDEnables excitation of indazole
Reaction Time10–20 hProlonged time reduces yield
AtmosphereN₂Prevents oxidative byproducts

This reaction forms 3-acyl-2H-indazole derivatives (e.g., 3ab in ) via radical intermediates. Steric hindrance from the 4-fluorobenzyl group minimally affects reactivity due to its para substitution, unlike ortho-substituted analogs showing 30–50% reduced yields .

Amidation and Esterification

The carboxylic acid undergoes nucleophilic acyl substitution:

Amidation

Reacts with primary amines (e.g., tert-butylamine) using EDCl/HOBt coupling agents to yield carboxamide derivatives. This mirrors synthetic routes for cannabinoid analogs like AB-FUBINACA, where similar indazole-3-carboxamides show CB1/CB2 receptor agonism .

Key Data

  • Reaction solvent: DMF or CH₂Cl₂

  • Temperature: 0°C → RT

  • Typical yield: 60–75%

Esterification

Forms methyl esters via Fischer esterification (MeOH, H₂SO₄) or DCC-mediated coupling. Methyl esters like 3aa serve as intermediates for further transformations.

Photochemical Decomposition Pathways

Under prolonged UV irradiation (λ > 380 nm), competitive decomposition occurs:

Byproducts Identified via GC-MS :

  • Benzaldehyde (from C-radical recombination)

  • CO₂ (carboxyl radical dimerization)

  • Fluorinated benzoic acids (via H-abstraction)

Fluorescence quenching studies confirm energy transfer between the excited indazole and α-keto acids, with a Stern–Volmer constant (KSVK_{SV}) of 1.2 × 10³ M⁻¹ .

Substituent-Directed Reactivity

The 4-fluorobenzyl group:

  • Electronic Effects : The electron-withdrawing fluorine increases the carboxylic acid’s acidity (pKa ≈ 3.1 vs. 4.7 for non-fluorinated analogs).

  • Steric Effects : Para substitution minimizes steric clashes, enabling 78% yield in acylation vs. 33% for ortho-substituted analogs .

Scientific Research Applications

Synthetic Applications

1.1 Synthesis of Functionalized Indazoles

The compound serves as a key intermediate in the synthesis of functionalized 3-acyl-2H-indazoles. A recent study demonstrated an efficient method for synthesizing these compounds through a visible-light-driven decarboxylative coupling reaction. This method utilizes a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, providing several advantages such as mild reaction conditions and broad substrate compatibility .

1.2 Methodology Overview

The synthesis process typically involves:

  • Reagents : 2H-indazoles and α-keto acids.
  • Conditions : The reaction is conducted under nitrogen atmosphere using solvents like acetonitrile and hexafluoroisopropanol.
  • Yield : The optimized conditions yielded products with efficiencies ranging from 43% to 71% depending on the specific functional groups present .

Pharmacological Potential

2.1 Cannabinoid Receptor Agonism

Research has indicated that derivatives of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid act as potent agonists at cannabinoid receptors CB1 and CB2. For instance, analogs such as AB-FUBINACA have shown high potency with EC50 values ranging from 2.1 to 21.1 nM at these receptors . This suggests potential applications in treating conditions mediated by cannabinoid receptor activity, including pain management and inflammatory disorders.

2.2 Therapeutic Implications

The pharmacological profile of these compounds indicates their potential use in:

  • Pain Management : Targeting CB1 receptors could provide therapeutic benefits for patients suffering from chronic pain conditions.
  • Anti-inflammatory Applications : Given the role of CB2 receptors in modulating immune responses, these compounds may also be explored for treating inflammatory diseases such as rheumatoid arthritis .

Research Insights and Case Studies

3.1 Case Study: Synthesis and Characterization

A detailed study focused on the synthesis of various indazole derivatives, including those containing the 4-fluorobenzyl group, highlighted their structural characterization through NMR spectroscopy and mass spectrometry. The study confirmed the successful synthesis of these compounds with high purity .

Compound NameYield (%)CB1 EC50 (nM)CB2 EC50 (nM)
AB-FUBINACA7911.621.1
AB-CHMINACA-2.15.6
5F-AB-PINACA---

3.2 Implications for Future Research

The findings suggest that further exploration into the structure-activity relationships (SAR) of these compounds could lead to the development of new therapeutic agents targeting cannabinoid receptors. The ability to modify substituents on the indazole core opens avenues for enhancing potency and selectivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and research context.

Comparison with Similar Compounds

2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic Acid

  • Structure : Differs by replacing the 4-fluorobenzyl group with a 2,4-dichlorobenzyl moiety.
  • Physicochemical Properties :
    • Boiling Point: 562.2 ± 45.0 °C (vs. unmeasured for the fluorinated analog) .
    • Density: 1.5 ± 0.1 g/cm³ (higher than fluorinated analogs due to chlorine’s atomic mass) .
  • This may affect bioavailability compared to the fluorinated compound .

2-Methyl-2H-indazole-3-carboxylic Acid

  • Structure : Lacks the benzyl group entirely, substituted with a methyl group.
  • Key Differences: Molecular Weight: 176.17 g/mol (vs. ~285 g/mol for the fluorobenzyl analog) .

Functional Group Variations

Pyrimidine-Diketoacid IN Inhibitors

  • Example: 4-(1,3-Dibenzyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-2-hydroxy-4-oxo-but-2-enoic acid.
  • The indazole-carboxylic acid may mimic this mechanism but with improved scaffold rigidity .

Core Scaffold Variations

2-(4-Fluorobenzyl)-1-Oxo-3-Pyridin-4-yl-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid

  • Structure: Replaces indazole with a tetrahydroisoquinoline core.
  • Impact: The isoquinoline system’s planar structure may enhance intercalation with DNA or proteins, whereas the indazole’s bicyclic system offers steric constraints favorable for selective binding .

Biological Activity

2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound exhibits interactions with various enzymes and cellular pathways, influencing metabolic processes and cell signaling. Its structure allows it to modulate enzyme activity, particularly kinases and phosphatases, which are crucial in numerous biochemical reactions.

Key Interactions

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites, affecting their catalytic functions.
  • Cell Signaling : It influences key signaling molecules such as transcription factors, leading to altered gene expression patterns.

The mechanism of action involves the compound's ability to bind selectively to various molecular targets:

  • Enzyme Inhibition : By binding to the active sites of kinases, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways.
  • Gene Regulation : Interaction with transcription factors alters their ability to bind DNA, impacting gene transcription.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its efficacy against several cancer cell lines.

Cell LineIC50 (µM)Effect
RKO60.70Moderate inhibition
PC-349.79Strong inhibition
HeLa78.72Moderate inhibition

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its effects on cytokine production and immune cell modulation. Studies indicate that it can decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 49.79 µM to 78.72 µM across different cell types .

Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW264.7 macrophages. The findings revealed a notable decrease in cytokine release upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Transport and Distribution

The pharmacokinetics of this compound suggest that it can be effectively transported across cellular membranes via specific transporters, influencing its bioavailability and therapeutic efficacy .

Q & A

Q. Key Considerations :

  • Use inert atmospheres to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.

Advanced: How can reaction conditions be optimized for higher yields?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance coupling efficiency () .
  • Temperature Control : Maintaining 40–100°C during catalytic steps to balance reactivity and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates () .

Q. Example Solubility Data (Analog Compounds) :

CompoundSolubility in DMSO (mg/mL)Reference
4-Fluorobenzoic acid>50
6-Trifluoromethylquinoline-2-COOH20

Advanced: How to analyze stereochemistry in fluorobenzyl-substituted carboxylic acids?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers (e.g., (R)- vs. (S)-isomers) () .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives () .

Key Challenge : Fluorine’s electronegativity may influence crystal packing, complicating crystallization.

Basic: What are the solubility characteristics of this compound?

Answer:
Based on structurally similar fluorinated acids ():

  • High Solubility : In polar aprotic solvents (DMSO, DMF).
  • Low Solubility : In water (<1 mg/mL at neutral pH). Adjust pH >5 to deprotonate the carboxylic acid for improved aqueous solubility .

Advanced: How can computational modeling predict biological activity?

Answer:

  • Molecular Docking : Screen against targets (e.g., NMDA receptors) using software like AutoDock Vina. Compare with known antagonists () .
  • QSAR Studies : Correlate substituent electronegativity (e.g., fluorine position) with activity () .

Example SAR Insight :
Fluorine at the 4-position on benzyl enhances metabolic stability due to reduced CYP450 interactions .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) .

Purity Criteria : ≥95% by HPLC, residual solvents <0.1% (ICH guidelines).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid

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